molecular formula C22H25N3O3S B295310 4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B295310
M. Wt: 411.5 g/mol
InChI Key: ATCNEJHPXRWFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMTCP, is an organic compound that has gained significant attention in scientific research due to its unique properties. DMTCP is a thioxo-pyrimidine derivative that has shown potential in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's activity, this compound has been shown to have anti-inflammatory activity, as it inhibits the production of pro-inflammatory cytokines. It has also been shown to have antioxidant activity, as it scavenges free radicals and reduces oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments is its unique chemical structure, which allows for the investigation of its mechanism of action and potential therapeutic applications. However, one limitation is the relatively low yield of this compound synthesis, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research on 4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the investigation of this compound's potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2,5-dimethoxybenzaldehyde, 2,3-dimethylbenzylamine, and 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate or sodium carbonate, and the product is purified by column chromatography. The yield of this compound is typically around 50%, and the compound is obtained as a white solid.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-12-7-6-8-17(13(12)2)24-21(26)19-14(3)23-22(29)25-20(19)16-11-15(27-4)9-10-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29)

InChI Key

ATCNEJHPXRWFBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C)C

Origin of Product

United States

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